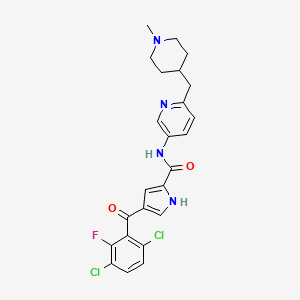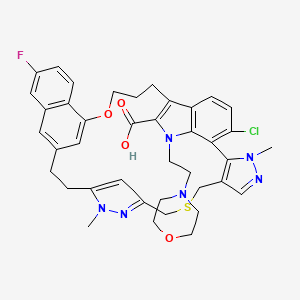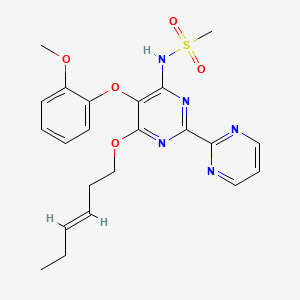
Xanthine oxidoreductase-IN-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xanthine oxidoreductase-IN-5 is a synthetic inhibitor of the enzyme xanthine oxidoreductase. This enzyme plays a crucial role in the catabolism of purine nucleic acids, catalyzing the oxidative hydroxylation of hypoxanthine and xanthine to generate uric acid . The inhibition of xanthine oxidoreductase is significant in the treatment of conditions such as gout and hyperuricemia, which are characterized by elevated levels of uric acid in the blood .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Xanthine oxidoreductase-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Xanthine oxidoreductase-IN-5 primarily undergoes oxidation and reduction reactions due to its interaction with the enzyme xanthine oxidoreductase. It may also participate in substitution reactions depending on the presence of specific functional groups .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve controlled temperatures, pH levels, and solvent systems to ensure optimal reactivity and selectivity .
Major Products: The major products formed from the reactions involving this compound are typically the result of its inhibitory action on xanthine oxidoreductase, leading to reduced levels of uric acid and other related metabolites .
Aplicaciones Científicas De Investigación
Xanthine oxidoreductase-IN-5 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
Xanthine oxidoreductase-IN-5 exerts its effects by binding to the active site of the enzyme xanthine oxidoreductase, thereby inhibiting its activity. This inhibition prevents the conversion of hypoxanthine and xanthine to uric acid, leading to decreased levels of uric acid in the blood . The molecular targets and pathways involved include the enzyme’s active site and the associated redox reactions that facilitate the production of uric acid .
Comparación Con Compuestos Similares
- Allopurinol
- Febuxostat
- Topiroxostat
Comparison: Xanthine oxidoreductase-IN-5 is unique in its specific binding affinity and inhibitory potency compared to other xanthine oxidoreductase inhibitors. While allopurinol, febuxostat, and topiroxostat are well-known inhibitors, this compound offers potential advantages in terms of reduced side effects and improved efficacy .
Propiedades
Fórmula molecular |
C17H17N5O2 |
|---|---|
Peso molecular |
323.35 g/mol |
Nombre IUPAC |
N-(4-propan-2-yloxyphenyl)-4-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C17H17N5O2/c1-11(2)24-15-9-7-14(8-10-15)18-17(23)13-5-3-12(4-6-13)16-19-21-22-20-16/h3-11H,1-2H3,(H,18,23)(H,19,20,21,22) |
Clave InChI |
OTVAJNZWRVQKOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=NNN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


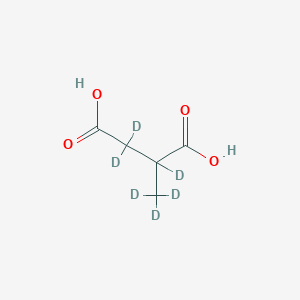
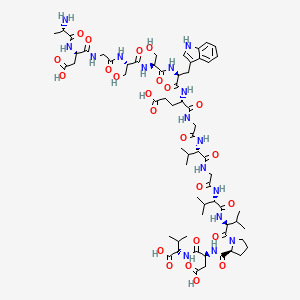
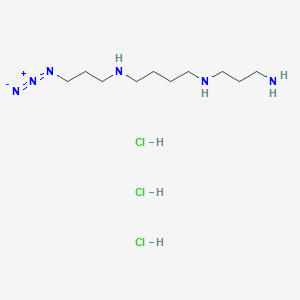
![(1R,2R,3R,9S,10R,17S)-3-(2,4-dihydroxyphenyl)-2,9,17-tris(4-hydroxyphenyl)-8-oxapentacyclo[8.7.2.04,18.07,19.011,16]nonadeca-4(18),5,7(19),12,14-pentaene-5,13,15-triol](/img/structure/B12392064.png)

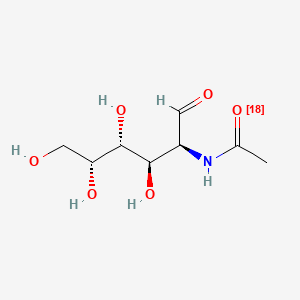
![(3R,4S)-1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-3-fluoro-4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidine](/img/structure/B12392093.png)
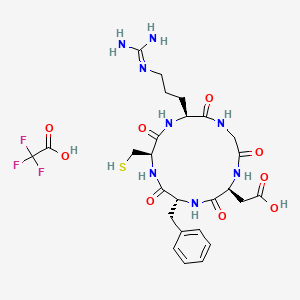

![N-[5-[7-[(4-tert-butylpiperazin-1-yl)methyl]-6-methyl-2-morpholin-4-ylthieno[3,2-d]pyrimidin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide](/img/structure/B12392102.png)
